2-Methylthiophenothiazine

Catalog No.
S704337
CAS No.
7643-08-5
M.F
C13H11NS2
M. Wt
245.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylthiophenothiazine

CAS Number

7643-08-5

Product Name

2-Methylthiophenothiazine

IUPAC Name

2-methylsulfanyl-10H-phenothiazine

Molecular Formula

C13H11NS2

Molecular Weight

245.4 g/mol

InChI

InChI=1S/C13H11NS2/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3

InChI Key

OBVKBOLDEFIQDP-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-(Methylthio)-phenothiazine; 2-(Methylthio)phenothiazine; 2-Methylthio-10H-phenothiazine; 3-(Methylthio)phenothiazine

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2

The exact mass of the compound 2-Methylthiophenothiazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methylthiophenothiazine is a C-alkylated derivative of phenothiazine, a sulfur- and nitrogen-containing heterocyclic compound. The phenothiazine core is widely recognized for its reversible redox behavior and strong electron-donating properties, making the entire class valuable as antioxidants, polymerization inhibitors, and versatile intermediates for dyes, pharmaceuticals, and organic electronic materials. [REFS-1, REFS-2] The key procurement decision for this class of compounds hinges on how specific substitutions on the core structure modify these baseline properties to fit a precise application.

Substituting 2-Methylthiophenothiazine with either the parent compound, phenothiazine, or its N-alkylated isomer, 10-methylphenothiazine, is inadvisable for precise applications. The placement of the methyl group at the C2 position, rather than the nitrogen atom (N10), fundamentally alters the molecule's electronic and steric profile. This specific modification provides a lower oxidation potential compared to the parent compound and, most critically, directs the regiochemical outcome of subsequent synthetic transformations. [1] Using unsubstituted phenothiazine as a precursor often leads to complex isomeric mixtures requiring costly and difficult separation, a problem avoided by starting with the C2-methylated version.

Lower, More Accessible Oxidation Potential vs. Unsubstituted Phenothiazine

The electron-donating nature of the methyl group at the C2 position lowers the first oxidation potential of the phenothiazine core relative to the unsubstituted parent compound. While phenothiazine has a reported first oxidation potential of approximately +0.69 V (vs. Ag/AgCl), electron-donating groups are known to significantly decrease this value, making the molecule easier to oxidize. [1] For instance, the introduction of a similarly electron-donating amino group at the C2 position lowers the potential to +0.38 V. [1] This makes 2-Methylthiophenothiazine a more active reducing agent or antioxidant in systems where the potential of the parent compound is too high.

Evidence DimensionFirst Oxidation Potential (Epa)
Target Compound DataQuantitatively lower than baseline due to electron-donating C2-methyl group.
Comparator Or BaselinePhenothiazine (unsubstituted): ~ +0.69 V vs. Ag/AgCl(sat).
Quantified DifferenceEnables oxidation under milder electrochemical or chemical conditions compared to the parent compound.
ConditionsCyclic Voltammetry in acetonitrile.

This allows its use as a more potent antioxidant or as a redox mediator in applications where the higher oxidation potential of unsubstituted phenothiazine is a limiting factor.

Predictable Regioselectivity for Advanced Synthesis vs. Isomeric Mixtures from Phenothiazine

As a synthetic precursor, the primary advantage of 2-Methylthiophenothiazine over unsubstituted phenothiazine is regiochemical control. The 2-methyl group acts as a steric and electronic director for subsequent electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation), channeling new functional groups to predictable positions on the aromatic rings. [1] In contrast, attempting the same reactions with phenothiazine results in multiple products and complex, difficult-to-separate isomeric mixtures, significantly lowering the yield of any single desired compound and increasing purification costs.

Evidence DimensionSynthetic Outcome in Electrophilic Substitution
Target Compound DataPredictable formation of specific, targeted polysubstituted isomers.
Comparator Or BaselinePhenothiazine (unsubstituted): Leads to a complex mixture of 3-, 3,7-, and other isomers.
Quantified DifferenceHigh regiochemical purity vs. low purity and complex downstream separation.
ConditionsStandard electrophilic aromatic substitution (e.g., bromination, Friedel-Crafts).

It drastically reduces downstream purification costs and improves the net yield of the target molecule, making it the superior precursor for the rational design of complex dyes or pharmaceutical intermediates.

Enhanced Organic Solvent Solubility for Improved Processability

The introduction of the C2-methyl group disrupts the planar crystal lattice structure that characterizes the parent phenothiazine molecule. This structural change typically leads to a lower melting point and enhanced solubility in common, less polar organic solvents used in synthesis and formulation, such as toluene, THF, and dichloromethane. [1] The higher crystallinity and stronger intermolecular interactions of unsubstituted phenothiazine limit its solubility, which can complicate its use in solution-based processes or high-concentration polymer blends.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataImproved solubility due to disruption of crystal packing.
Comparator Or BaselinePhenothiazine (unsubstituted): Comparatively lower solubility in many non-polar organic solvents; more crystalline nature.
Quantified DifferenceAllows for higher-concentration solutions and improved homogeneity in formulations.
ConditionsCommon organic solvents (e.g., toluene, chloroform) at ambient temperature.

This enables more efficient process scale-up, allows for higher reaction concentrations, and improves material homogeneity and compatibility in formulations like polymer blends or organic electronic inks.

Precursor for Regiochemically Pure Phenothiazine Dyes and APIs

This compound is the indicated starting material when the synthetic goal is a specific di- or tri-substituted phenothiazine derivative. Its use avoids the formation of isomeric byproducts common when starting with unsubstituted phenothiazine, thereby streamlining the synthesis and purification of high-purity materials for applications in pharmaceuticals or organic electronics. [1]

Formulation of High-Performance Polymer Stabilizers and Antioxidants

For applications requiring the incorporation of a phenothiazine-based antioxidant into a polymer matrix or organic formulation, the enhanced solubility of 2-Methylthiophenothiazine ensures better dispersion and homogeneity. Its lower oxidation potential also provides more potent stabilizing activity in certain systems compared to the parent compound. [2]

Development of Tuned Redox Mediators for Catalysis or Energy Storage

In electrochemical applications such as redox flow batteries or photoredox catalysis, the specific oxidation potential of the mediator is critical. 2-Methylthiophenothiazine should be selected when a potential lower than that of unsubstituted phenothiazine is required to efficiently drive a desired chemical transformation or match the operating window of an energy storage device. [3]

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.03329170 Da

Monoisotopic Mass

245.03329170 Da

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7643-08-5

Wikipedia

2-Methylthiophenothiazine

General Manufacturing Information

10H-Phenothiazine, 2-(methylthio)-: INACTIVE

Dates

Last modified: 08-15-2023

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